

Application Notes and Protocols: TL02-59

Treatment of Primary AML Patient Samples

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Compound of Interest

Compound Name: TL02-59

Cat. No.: B611385

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Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] While treatment options have advanced, there remains a critical need for targeted therapies that can overcome resistance and offer durable responses.[3] Recent research has highlighted the role of non-receptor tyrosine kinases, particularly the Src-family kinases (SFKs), in AML pathogenesis.[2][3] **TL02-59** has emerged as a potent and selective inhibitor of the myeloid SFK Fgr, demonstrating significant anti-leukemic activity in both in vitro and in vivo models of AML.[1][2][4][5]

These application notes provide a comprehensive overview of the effects of **TL02-59** on primary AML patient samples, including detailed protocols for key experiments and a summary of its inhibitory activity.

Data Presentation

In Vitro Inhibitory Activity of TL02-59

TL02-59 demonstrates picomolar potency against Fgr and low nanomolar activity against other key myeloid kinases.[1][4][5]

Kinase Target	IC50 (nM)
Fgr	0.031
Lyn	0.1
Hck	160
Fes	>1000
Syk	>1000
Flt3-ITD	>1000

Table 1: In vitro kinase inhibitory activity of TL02-59. IC50 values were determined using recombinant kinases.[1]

Cellular Activity of TL02-59 in AML Cell Lines

The growth-suppressive effects of **TL02-59** have been evaluated in various AML cell lines. The sensitivity to **TL02-59** correlates with the expression of myeloid SFKs, but not with Flt3 mutational status.[1][3]

Cell Line	Flt3 Status	IC50 (nM) for Growth Inhibition
MV4-11	ITD	0.78
MOLM-14	ITD	3.5
THP-1	Wild-Type	>1000

Table 2: Growth inhibitory IC50 values of TL02-59 in AML cell lines.[3]

Activity of TL02-59 in Primary AML Patient Samples

TL02-59 has shown potent growth-suppressive activity in a significant portion of primary AML patient bone marrow samples. The response to **TL02-59** is highly correlated with the

expression levels of Fgr, Hck, and Lyn.[1][2]

Patient Samples (n=26)	IC50 Range for Growth Arrest (nM)
Primary AML Samples	77 to >3000

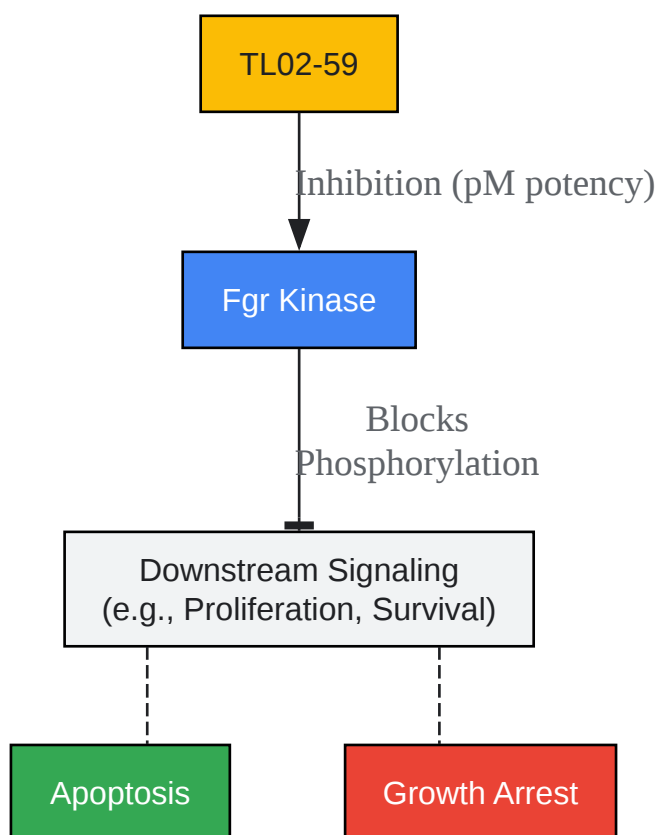
Table 3: Range of growth arrest IC50 values for TL02-59 in primary AML bone marrow samples.

Of the 26 samples tested, 20 responded with IC50 values in the nanomolar range.[1][3]

Notably, the four most sensitive samples were wild-type for Flt3.[1][2]

Signaling Pathway and Experimental Workflow

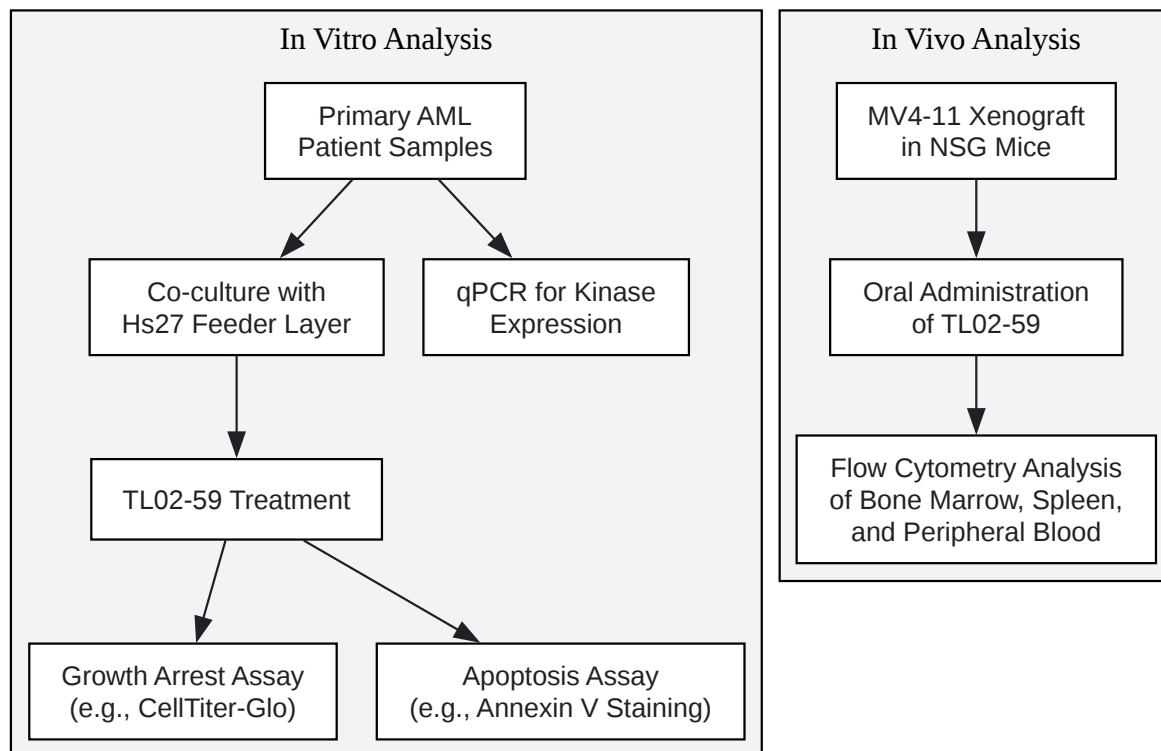
TL02-59 Mechanism of Action in AML



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Caption: **TL02-59** selectively inhibits Fgr kinase, leading to growth arrest and apoptosis in AML cells.

Experimental Workflow for Evaluating TL02-59 Efficacy



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Caption: Workflow for assessing **TL02-59** efficacy in primary AML samples and in vivo models.

Experimental Protocols

Protocol 1: Primary AML Patient Sample Co-culture

This protocol is adapted from methodologies described for the ex vivo culture of primary AML cells.[1]

Materials:

- Primary AML bone marrow mononuclear cells
- Hs27 fibroblast feeder cells (mitotically inactivated via irradiation)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Human IL-3, IL-6, and SCF cytokines
- 6-well tissue culture plates

Procedure:

- Feeder Layer Preparation: Seed mitotically inactivated Hs27 feeder cells in 6-well plates to form a confluent monolayer.
- Co-culture Seeding: On the day of the experiment, gently remove the medium from the Hs27 feeder layer and seed primary AML patient cells at a density of 1×10^6 cells/mL.
- Culture Medium: Use RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and human cytokines (e.g., IL-3, IL-6, and SCF at appropriate concentrations).
- Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. The primary cells can be maintained and expanded for approximately one week under these conditions.

[1]

Protocol 2: In Vitro Growth Arrest Assay

Materials:

- Co-cultured primary AML cells
- **TL02-59** stock solution (in DMSO)
- 96-well opaque-walled plates

- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Cell Plating: Harvest primary AML cells from the co-culture and seed them into 96-well opaque-walled plates at a density of 1×10^4 cells per well in 100 μ L of culture medium.
- Compound Addition: Prepare serial dilutions of **TL02-59** in culture medium. Add the desired concentrations of **TL02-59** to the wells. Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
- Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and calculate IC₅₀ values using a non-linear regression curve fit.

Protocol 3: Apoptosis Assay by Flow Cytometry

Materials:

- Treated primary AML cells
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Treatment: Treat co-cultured primary AML cells with **TL02-59** at various concentrations for 48 hours.
- Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

- **Staining:** Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Kinase Expression

Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for Fgr, Hck, Lyn, and a housekeeping gene (e.g., GAPDH)
- SYBR Green qPCR Master Mix
- Real-Time PCR System

Procedure:

- **RNA Extraction:** Isolate total RNA from primary AML patient samples using a suitable RNA extraction kit.
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **qPCR Reaction:** Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and specific primers for the target kinases and the housekeeping gene.
- **Thermal Cycling:** Perform the qPCR reaction using a standard thermal cycling protocol.
- **Data Analysis:** Calculate the relative expression of the target kinases using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene.[\[1\]](#)

Conclusion

TL02-59 is a promising therapeutic agent for AML, particularly in cases with high expression of the myeloid Src-family kinase Fgr. Its efficacy is independent of Flt3 mutational status, suggesting its potential utility in a broad range of AML patient populations.[1][2] The protocols outlined in these application notes provide a framework for further investigation into the mechanism and clinical potential of **TL02-59** in the treatment of AML.

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